molecular formula C14H13FO3 B6379900 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261900-98-4

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379900
CAS RN: 1261900-98-4
M. Wt: 248.25 g/mol
InChI Key: RVQMZSFIBQQHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% (5-F2MP) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 128-130°C. 5-F2MP is an important intermediate in many organic synthesis processes, and has a wide range of applications in both industrial and academic research.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is not well understood. However, it is known that 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% reacts with nucleophiles, such as amines and thiols, to form ethers. It is also known that 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% can form complexes with metal ions, which can then be used as catalysts in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% are not well understood. However, it is known that 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is not toxic and does not have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it can be stored at room temperature for extended periods of time. 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is also a relatively inexpensive reagent and can be easily obtained from commercial suppliers.
One potential limitation of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is its relatively low solubility in water. This can make it difficult to use in aqueous reactions. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% can react with nucleophiles, which can lead to unwanted side reactions.

Future Directions

The future directions for 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its applications in organic synthesis and other areas. Additionally, research into the development of new methods for the synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% and its derivatives is ongoing. Furthermore, research into the use of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% as a catalyst in the production of polymers and other materials is ongoing. Finally, research into the use of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% as a substrate in enzymatic reactions is ongoing.

Synthesis Methods

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Ullmann ether synthesis, and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of a primary alkyl halide with a phenol in the presence of a base to form an ether. The Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol in the presence of an oxidizing agent to form an ether. The Mitsunobu reaction involves the reaction of an alcohol with an organophosphorus compound in the presence of a base to form an ether.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis processes, as a starting material in the synthesis of pharmaceuticals and other compounds, and as a catalyst in the production of polymers and other materials. 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is also used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-6-4-10(15)8-11(13)9-3-5-14(18-2)12(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQMZSFIBQQHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685588
Record name 5'-Fluoro-2',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol

CAS RN

1261900-98-4
Record name 5'-Fluoro-2',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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